molecular formula C40H78O B13399178 5,9,13,17-Tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol

5,9,13,17-Tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol

Cat. No.: B13399178
M. Wt: 575.0 g/mol
InChI Key: GAIFBEYPAFEXOA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of trianthenol involves the extraction from Trianthema portulacastrum using chloroform. The structure of trianthenol is established through high-resolution mass spectroscopy and nuclear magnetic resonance techniques . While specific synthetic routes and industrial production methods are not extensively documented, the extraction process from natural sources remains the primary method of obtaining this compound.

Chemical Reactions Analysis

Trianthenol undergoes various chemical reactions, including oxidation and substitution. Common reagents used in these reactions include oxidizing agents and catalysts. For instance, the oxidation of organic compounds, including trianthenol, is a widely studied reaction in both academia and the chemical industry . The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Trianthenol can be compared with other tetraterpenoids and antifungal compounds. Similar compounds include other tetraterpenoids isolated from various plant sources. trianthenol’s unique structure and specific biological activities distinguish it from other compounds. Its antifungal and anti-HIV properties make it a compound of interest in both medicinal and industrial research .

Properties

IUPAC Name

5,9,13,17-tetramethyl-2-(6,10,14-trimethylpentadec-1-en-2-yl)octadec-4-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H78O/c1-32(2)17-11-19-34(5)21-13-23-36(7)25-15-26-38(9)29-30-40(31-41)39(10)28-16-27-37(8)24-14-22-35(6)20-12-18-33(3)4/h29,32-37,40-41H,10-28,30-31H2,1-9H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIFBEYPAFEXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCC(CO)C(=C)CCCC(C)CCCC(C)CCCC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H78O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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